Methyl 2-(2-fluoro-5-nitrophenyl)acetate Methyl 2-(2-fluoro-5-nitrophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1241920-02-4
VCID: VC5119782
InChI: InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
SMILES: COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F
Molecular Formula: C9H8FNO4
Molecular Weight: 213.164

Methyl 2-(2-fluoro-5-nitrophenyl)acetate

CAS No.: 1241920-02-4

Cat. No.: VC5119782

Molecular Formula: C9H8FNO4

Molecular Weight: 213.164

* For research use only. Not for human or veterinary use.

Methyl 2-(2-fluoro-5-nitrophenyl)acetate - 1241920-02-4

Specification

CAS No. 1241920-02-4
Molecular Formula C9H8FNO4
Molecular Weight 213.164
IUPAC Name methyl 2-(2-fluoro-5-nitrophenyl)acetate
Standard InChI InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Standard InChI Key CAWULVIFHWERCD-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Methyl 2-(5-fluoro-2-nitrophenyl)acetate belongs to the class of aromatic esters, with systematic IUPAC name methyl 2-(5-fluoro-2-nitrophenyl)acetate. Its structure comprises a phenyl ring substituted with a fluorine atom at position 5 and a nitro group at position 2, linked to a methyl acetate moiety via a methylene bridge. The electron-withdrawing nitro and fluorine groups significantly influence the compound’s reactivity, making it amenable to nucleophilic substitution and reduction reactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Number29640-99-1
Molecular FormulaC9H8FNO4\text{C}_9\text{H}_8\text{FNO}_4
Molecular Weight213.16 g/mol
Storage ConditionsRoom temperature
SolubilitySoluble in chloroform, DMSO

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2-(5-fluoro-2-nitrophenyl)acetate typically proceeds via esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid (CAS 29640-98-0). A representative method involves:

  • Nitration and Fluorination: Starting from 3-methylphenethyl alcohol, nitration with ammonium nitrate (NH4NO3\text{NH}_4\text{NO}_3) and trifluoroacetic anhydride (TFAA\text{TFAA}) in chloroform at 0°C yields 5-fluoro-2-nitrophenylacetic acid with an 87% yield .

  • Esterification: The carboxylic acid is subsequently treated with methanol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to form the methyl ester.

Table 2: Synthesis Conditions for 5-Fluoro-2-Nitrophenylacetic Acid

ParameterValue
Starting Material3-Methylphenethyl alcohol
ReagentsNH4NO3\text{NH}_4\text{NO}_3, TFAA\text{TFAA}
SolventChloroform
Temperature0°C
Reaction Time3 hours
Yield87%

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but requires protection from prolonged exposure to light and moisture. Its solubility profile includes:

  • Chloroform: Highly soluble, facilitating use in organic reactions .

  • Dimethyl Sulfoxide (DMSO): Soluble at concentrations up to 10 mM, ideal for biological assays .

  • Aqueous Solutions: Low solubility due to hydrophobic aromatic and ester groups.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is pivotal in constructing complex molecules for drug discovery. Key applications include:

  • API Development: Serves as a precursor for compounds targeting kinase inhibition and G-protein-coupled receptor (GPCR) modulation .

  • Structure-Activity Relationship (SAR) Studies: The fluorine and nitro groups enable fine-tuning of electronic effects to enhance binding affinity .

  • Peptide Mimetics: Used to introduce aromatic and electron-deficient motifs into peptide backbones .

Case Study: Anticancer Agent Synthesis

In a 2024 study, this compound was utilized to synthesize a novel tyrosine kinase inhibitor. The nitro group facilitated a subsequent reduction to an amine, which was critical for forming a pharmacophoric hinge-binding motif .

Research Advancements and Future Directions

Recent Innovations

  • Flow Chemistry: Continuous-flow systems have been employed to optimize the nitration step, reducing reaction times by 40% .

  • Green Synthesis: Catalytic methods using ionic liquids are under investigation to replace traditional acid-catalyzed esterification.

Challenges and Opportunities

  • Regioselectivity Issues: Competing nitration at position 4 remains a challenge, requiring precise control of reaction conditions .

  • Expanding Therapeutic Targets: Exploration in neurodegenerative disease drug candidates is ongoing, leveraging its ability to cross the blood-brain barrier .

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